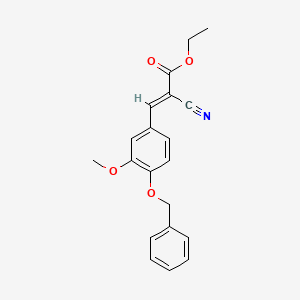
Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features a benzyloxy and methoxy substitution on the phenyl ring, which can influence its reactivity and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate typically involves a multi-step process. One common method starts with the preparation of the benzyloxy and methoxy-substituted benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-aminoacrylate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of bioadhesives and tissue engineering scaffolds.
Medicine: Investigated for its potential use in drug delivery systems and wound closure adhesives.
Industry: Utilized in the formulation of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate primarily involves its ability to polymerize rapidly in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains that provide strong adhesive properties. The benzyloxy and methoxy groups can influence the polymerization rate and the final properties of the adhesive.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacrylate: A simpler cyanoacrylate without the benzyloxy and methoxy substitutions.
Methyl 2-cyanoacrylate: Another cyanoacrylate with a methyl ester group instead of an ethyl ester.
Butyl 2-cyanoacrylate: A cyanoacrylate with a butyl ester group, known for its flexibility and lower polymerization rate.
Uniqueness
Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoacrylate is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. These substitutions can enhance its adhesive properties, provide additional functionalization sites for further chemical modifications, and influence its reactivity in various applications.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO4/c1-3-24-20(22)17(13-21)11-16-9-10-18(19(12-16)23-2)25-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3/b17-11+ |
InChI Key |
OLZDUDAXAKUUCC-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















